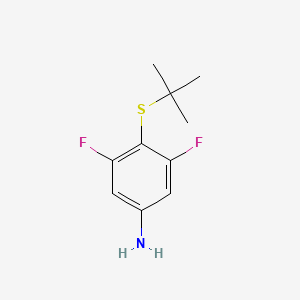

4-(Tert-butylsulfanyl)-3,5-difluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a tert-butylsulfanyl group are often used in various chemical reactions due to their reactivity . They are typically used as intermediates in the synthesis of other complex molecules .

Synthesis Analysis

The synthesis of tert-butylsulfanyl compounds often involves the reaction of a tert-butylthiol with a suitable electrophile . The exact method would depend on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography . The exact structure would depend on the specific compound.Chemical Reactions Analysis

Tert-butylsulfanyl compounds are often involved in various chemical reactions. For example, they can undergo oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as melting point, boiling point, density, and solubility can be determined experimentally . These properties are influenced by the molecular structure of the compound .Scientific Research Applications

Asymmetric Synthesis

One significant application of related tert-butylsulfanyl compounds is in the field of asymmetric synthesis. Tert-butanesulfinamide, a closely related compound, has been extensively utilized for the asymmetric synthesis of amines. It acts as a versatile intermediate for generating a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines, showcasing its utility in synthesizing complex molecules with pharmaceutical potential (Ellman, Owens, & Tang, 2002). Furthermore, the stereoselective synthesis of di- and monofluoromethylated vicinal ethylenediamines using di- and monofluoromethyl sulfones demonstrates the adaptability of tert-butylsulfanyl derivatives in creating chiral building blocks for pharmaceutical synthesis (Liu, Li, & Hu, 2007).

Fluorination Chemistry

Another area of interest is the fluorination chemistry involving tert-butylsulfanyl derivatives. The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) as a deoxofluorinating agent highlights the importance of tert-butylsulfanyl groups in synthesizing fluorinated compounds, which are crucial in drug discovery due to the unique properties conferred by fluorine atoms (Umemoto, Singh, Xu, & Saito, 2010). This compound exhibits high thermal stability and resistance to aqueous hydrolysis, making it an excellent candidate for safe and efficient fluorination reactions.

Mechanism of Action

Safety and Hazards

Future Directions

properties

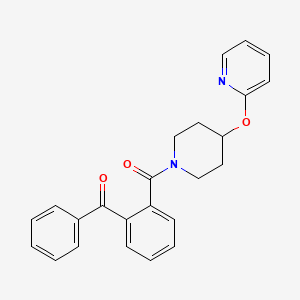

IUPAC Name |

4-tert-butylsulfanyl-3,5-difluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NS/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWULSPLNBCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1F)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2893038.png)

![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)

![5-[(2-hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2893043.png)

![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)

![N-(2-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2893055.png)

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)

![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2893060.png)